N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidine core modified with a 3-methylbutyl substituent at position 3, a 4-oxo group, and a sulfanyl-linked acetamide moiety substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₅H₂₅N₃O₄S, with an average molecular mass of 463.55 g/mol and a ChemSpider ID listed in the literature .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15(2)12-13-27-23(29)22-21(18-6-4-5-7-19(18)31-22)26-24(27)32-14-20(28)25-16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCBBUTNYWDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C24H25N3O4S
- Molecular Weight : 451.54 g/mol
- Purity : Typically around 95% .
The compound’s biological activity is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
1. Cholinesterase Inhibition
Research indicates that compounds structurally similar to N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related benzofuran derivatives showed IC50 values of approximately 19.2 µM for AChE and 13.2 µM for BChE .
2. Antioxidant Activity
The compound may also possess antioxidant properties, contributing to its neuroprotective effects. Antioxidants are vital in mitigating oxidative stress associated with various diseases.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory activity . This suggests that N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide might exert similar effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Cholinesterase Inhibition
Research indicates that this compound exhibits significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. In studies involving related compounds, IC50 values were reported at approximately 19.2 µM for AChE and 13.2 µM for BChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease.
Antioxidant Activity
The compound has shown promise as an antioxidant, which may contribute to neuroprotective effects by mitigating oxidative stress. This property is vital for preventing cellular damage linked to various degenerative diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory activity. This suggests that N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exert similar effects, making it a candidate for further investigation in inflammatory conditions.
Medicinal Chemistry
Given its biological activities, this compound could serve as a lead in the development of new therapeutic agents targeting neurodegenerative diseases and inflammatory disorders.
Research Tool
The compound can be utilized in biochemical assays to study cholinesterase inhibition and antioxidant mechanisms, providing insights into the pathways involved in neuroprotection and inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : A study demonstrated that derivatives with similar structures exhibited neuroprotective properties through cholinesterase inhibition and antioxidant activity.
- Cytotoxicity Against Cancer Cells : Related compounds have shown selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycles: The target compound’s benzofuropyrimidine core () offers distinct electronic properties compared to benzothienopyrimidine analogues (), where sulfur replaces oxygen in the fused ring.
Substituent Effects :
- 3-Methylbutyl vs. Aryl Groups : The 3-methylbutyl chain in the target compound may enhance membrane permeability compared to bulkier aryl groups (e.g., 4-ethoxyphenyl in ) .
- 4-Methoxyphenyl Acetamide : The electron-donating methoxy group in the acetamide moiety (target compound) contrasts with electron-withdrawing groups (e.g., trifluoromethyl in derivatives), influencing pharmacokinetic properties like metabolic stability .
Pharmacological Potential
- Antioxidant Activity : Derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () demonstrate radical-scavenging properties, hinting at the role of methoxyphenyl groups in redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
